N-Fmoc rhodamine 110

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

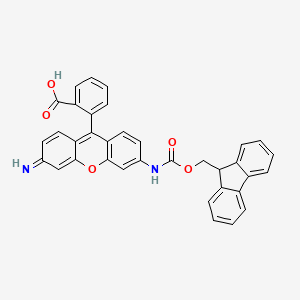

C35H24N2O5 |

|---|---|

Molecular Weight |

552.6 g/mol |

IUPAC Name |

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-iminoxanthen-9-yl]benzoic acid |

InChI |

InChI=1S/C35H24N2O5/c36-20-13-15-28-31(17-20)42-32-18-21(14-16-29(32)33(28)26-11-5-6-12-27(26)34(38)39)37-35(40)41-19-30-24-9-3-1-7-22(24)23-8-2-4-10-25(23)30/h1-18,30,36H,19H2,(H,37,40)(H,38,39) |

InChI Key |

SRTFRILJBFXTCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)C(=C6C=CC(=N)C=C6O5)C7=CC=CC=C7C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Application of N-Fmoc Rhodamine 110 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Fmoc rhodamine 110 stands as a pivotal tool in contemporary biological research, primarily serving as a versatile building block for the creation of fluorogenic substrates. Its unique chemical architecture, combining the green-fluorescent rhodamine 110 core with a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it exceptionally well-suited for solid-phase peptide synthesis (SPPS). This allows for the precise and programmable assembly of peptide sequences onto the rhodamine 110 fluorophore. The resulting conjugates are initially non-fluorescent, or "caged," due to the quenching effect of the attached peptide. Upon interaction with a specific enzyme that recognizes and cleaves the peptide sequence, the rhodamine 110 is liberated, leading to a dramatic increase in fluorescence. This "turn-on" mechanism forms the basis of highly sensitive and specific enzyme activity assays.

Core Applications in Research

The principal application of this compound lies in the development of customized fluorogenic substrates for a wide array of enzymes, most notably proteases.[1][2] By synthesizing peptides with specific cleavage sequences for enzymes of interest, researchers can create highly selective probes to monitor enzymatic activity in real-time. This has profound implications for various research areas:

-

Drug Discovery: Screening for enzyme inhibitors is a cornerstone of drug development. Rhodamine 110-based substrates provide a robust high-throughput screening (HTS) platform to identify and characterize potential drug candidates that modulate enzyme activity.[3]

-

Apoptosis Research: Caspases, a family of proteases, are central executioners of apoptosis (programmed cell death). This compound is used to synthesize substrates containing the caspase recognition motif, such as DEVD for caspase-3, enabling the sensitive detection of apoptotic events in cells and tissues.[3][4]

-

Forensic Science: The high sensitivity of rhodamine 110-based assays has been leveraged in forensic analysis to detect specific proteases present in bodily fluids, aiding in their identification.

-

Enzyme Kinetics and Profiling: These substrates are invaluable for determining key enzymatic parameters such as Michaelis-Menten constants (Km) and catalytic efficiency (kcat/Km), providing deep insights into enzyme function and substrate specificity.

Quantitative Data Presentation

For ease of comparison, the key quantitative properties of this compound and the resulting rhodamine 110 fluorophore are summarized below.

| Property | This compound | Rhodamine 110 (liberated) |

| Molecular Weight | 552.6 g/mol [1] | 366.8 g/mol |

| Purity | >98%[1] | N/A |

| Appearance | Crystalline solid | Orange-red solid[5] |

| Solubility | Soluble in DMSO[1] | Soluble in DMSO, ethanol, methanol; slightly soluble in water[6] |

| Excitation Wavelength (λex) | N/A (non-fluorescent) | ~496 nm[5] |

| Emission Wavelength (λem) | N/A (non-fluorescent) | ~520 nm[5] |

| Storage Conditions | -20°C, desiccated[1] | Room temperature, protected from light[5] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Caspase-3 Substrate

This protocol outlines the synthesis of a rhodamine 110-based fluorogenic substrate for caspase-3, Ac-DEVD-Rhodamine 110.

Materials:

-

Rink Amide resin

-

N-Fmoc-L-Asp(OtBu)-OH

-

N-Fmoc-L-Val-OH

-

N-Fmoc-L-Glu(OtBu)-OH

-

N-Fmoc-L-Asp(OtBu)-OH

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine solution (20% in DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling: Couple N-Fmoc-L-Asp(OtBu)-OH to the resin using DIC and OxymaPure as coupling reagents in DMF. Allow the reaction to proceed for 2 hours. Wash the resin.

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence: N-Fmoc-L-Val-OH, N-Fmoc-L-Glu(OtBu)-OH, and N-Fmoc-L-Asp(OtBu)-OH.

-

N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide by treating the resin with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF.

-

Coupling of this compound: Couple this compound to the side chain of the C-terminal aspartic acid. This step may require specialized coupling conditions and should be optimized.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the rhodamine 110 moiety using 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the peptide-rhodamine 110 conjugate from the resin and remove the side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

-

Purification: Precipitate the crude product in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized substrate by mass spectrometry and analytical HPLC.

Caspase-3 Activity Assay

This protocol describes a typical in vitro assay to measure caspase-3 activity using a custom-synthesized or commercially available rhodamine 110-based substrate.

Materials:

-

Purified recombinant caspase-3

-

Rhodamine 110-based caspase-3 substrate (e.g., Z-DEVD-R110)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

-

96-well black microplate

-

Fluorescence plate reader

Methodology:

-

Reagent Preparation: Prepare a stock solution of the rhodamine 110-based substrate in DMSO. Dilute the substrate and caspase-3 enzyme to their final working concentrations in the assay buffer.

-

Assay Setup: In a 96-well black microplate, add the desired volume of assay buffer.

-

Addition of Enzyme: Add the diluted caspase-3 enzyme to the appropriate wells. Include wells with no enzyme as a negative control.

-

Initiation of Reaction: Add the diluted substrate to all wells to initiate the enzymatic reaction. The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation at ~496 nm and emission at ~520 nm.

-

Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction is proportional to the enzyme activity. For inhibitor screening, compare the reaction rates in the presence and absence of the test compound.

Visualizations

Caption: Solid-Phase Peptide Synthesis Workflow for a Rhodamine 110-based Caspase-3 Substrate.

Caption: Workflow and Molecular Mechanism of a Rhodamine 110-based Enzyme Activity Assay.

References

- 1. This compound (CAS 293313-27-6) | Abcam [abcam.com]

- 2. Highly Sensitive and Multiple Enzyme Activity Assay Using Reagent-release Capillary-Isoelectric Focusing with Rhodamine 110-based Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. Design and synthesis of rhodamine 110 derivative and caspase-3 substrate for enzyme and cell-based fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to N-Fmoc Rhodamine 110 Protecting Group Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, properties, and applications of N-Fmoc rhodamine 110. It is designed to be a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development who utilize fluorescent probes and protecting group strategies in their work.

Introduction to this compound

This compound is a derivative of the highly fluorescent rhodamine 110 dye. In this compound, one of the two amino groups of rhodamine 110 is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Rhodamine 110 is a xanthene-based fluorophore known for its bright green fluorescence, high quantum yield, and good photostability. The introduction of the Fmoc protecting group serves a crucial purpose: it quenches the fluorescence of the rhodamine 110 core. This "caged" fluorophore can be strategically deprotected, typically under mild basic conditions, to release the highly fluorescent rhodamine 110. This on-demand activation of fluorescence makes this compound an excellent tool for the development of fluorogenic substrates, particularly for enzymatic assays.

The primary application of this compound is in the solid-phase peptide synthesis (SPPS) of fluorogenic peptidase substrates.[1][2][3] In this methodology, the this compound is attached to a solid support, and a peptide sequence specific to a particular protease is synthesized on the unprotected amino group. The resulting peptide-dye conjugate is initially non-fluorescent. Upon cleavage of the peptide by the target protease, the highly fluorescent rhodamine 110 is released, providing a robust and sensitive signal for enzyme activity.[4][5][6]

Quantitative Data

The photophysical properties of rhodamine 110 are significantly altered by the presence of the Fmoc protecting group. The Fmoc group effectively quenches the fluorescence of the rhodamine core. Upon deprotection, the vibrant fluorescence of rhodamine 110 is restored. The table below summarizes the key quantitative data for the deprotected rhodamine 110.

| Property | Value | Notes |

| Molecular Formula | C35H24N2O5 | For this compound. |

| Molecular Weight | 552.6 g/mol | For this compound.[7] |

| Excitation Maximum (λex) | ~497-500 nm | For deprotected rhodamine 110. |

| Emission Maximum (λem) | ~520-522 nm | For deprotected rhodamine 110. |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | For deprotected rhodamine 110 at ~496 nm.[4] |

| Quantum Yield (Φ) | High | The quantum yield of rhodamine 110 is high, contributing to its bright fluorescence. |

| Appearance | Deep red solid | For this compound. |

Experimental Protocols

Solid-Phase Synthesis of a Rhodamine 110-Labeled Peptide

This protocol describes the general steps for synthesizing a fluorogenic peptide substrate using this compound on a solid support.

Materials:

-

2-chlorotrityl chloride resin

-

N,N-Diisopropylethylamine (DIPEA)

-

Rhodamine 110

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

20% (v/v) piperidine in DMF

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)

-

Diethyl ether

Procedure:

-

Attachment of Rhodamine 110 to Resin:

-

Swell the 2-chlorotrityl chloride resin in DCM.

-

In a separate flask, dissolve rhodamine 110 in a mixture of DCM and DMF.

-

Add DIPEA to the resin, followed by the rhodamine 110 solution.[8]

-

Agitate the mixture for 24 hours.

-

Cap any remaining reactive sites on the resin by adding methanol and agitating for 10-15 minutes.

-

Wash the resin extensively with DMF and DCM.

-

-

Peptide Synthesis (Fmoc-SPPS):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the attached rhodamine 110 (or the previously coupled amino acid).[8][9][10][11] Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and a coupling agent (e.g., HBTU) in DMF. Add this solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.

-

Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[8]

-

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

-

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product.

-

Deprotection of this compound (General Procedure)

This protocol describes the removal of the Fmoc group from this compound in solution.

Materials:

-

This compound

-

DMF

-

Piperidine

Procedure:

-

Dissolve this compound in DMF.

-

Add a solution of 20% piperidine in DMF to the this compound solution.

-

Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Once the reaction is complete, the rhodamine 110 can be purified using standard chromatographic techniques.

Diagrams

Fmoc Deprotection Mechanism

The Fmoc group is removed under basic conditions, typically using a secondary amine like piperidine. The mechanism proceeds via a β-elimination reaction.

Caption: Mechanism of Fmoc deprotection by piperidine.

Protease Assay Workflow

This diagram illustrates the workflow of a typical fluorogenic protease assay using a rhodamine 110-labeled peptide substrate.

Caption: Workflow for a fluorogenic protease assay.

Conclusion

This compound is a versatile and powerful tool for the synthesis of fluorogenic substrates, enabling sensitive and continuous monitoring of enzyme activity. Its compatibility with standard Fmoc-based solid-phase peptide synthesis makes it readily accessible for the creation of custom probes for a wide range of proteases. Understanding the principles of Fmoc protecting group chemistry and the photophysical properties of rhodamine 110 is key to the successful design and implementation of robust and reliable enzymatic assays in drug discovery and biomedical research.

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. Solid-phase synthesis of Rhodamine-110 fluorogenic substrates and their application in forensic analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Solid-phase synthesis of Rhodamine-110 fluorogenic substrates and their application in forensic analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. This compound | Benchchem [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. peptide.com [peptide.com]

- 11. chem.uci.edu [chem.uci.edu]

An In-Depth Technical Guide to the Synthesis and Purification of N-Fmoc Rhodamine 110

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-Fmoc rhodamine 110, a key intermediate in the development of fluorogenic probes and other advanced chemical biology tools. The methodologies detailed herein are compiled from established chemical principles and analogous procedures found in the scientific literature.

Introduction

N-9-fluorenylmethoxycarbonyl (Fmoc) rhodamine 110 is a derivative of the highly fluorescent rhodamine 110 dye. The introduction of a single Fmoc protecting group onto one of the two primary amino groups of rhodamine 110 allows for regioselective chemical modification. This mono-protection strategy is crucial for the synthesis of asymmetrically substituted rhodamine 110 derivatives, which are widely employed as fluorogenic substrates for enzymatic assays, particularly in the study of proteases. The Fmoc group can be selectively removed under mild basic conditions, enabling the subsequent coupling of peptides, targeting ligands, or other molecules of interest.

Synthesis of this compound

The synthesis of this compound is achieved through the mono-acylation of rhodamine 110 with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a non-nucleophilic base. The reaction is typically performed in an anhydrous polar aprotic solvent.

Experimental Protocol: Solution-Phase Synthesis

This protocol outlines a solution-phase method for the synthesis of this compound.

Materials:

-

Rhodamine 110 hydrochloride

-

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

-

N,N-Diisopropylethylamine (DIPEA) or Pyridine

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve rhodamine 110 hydrochloride (1 equivalent) in anhydrous DMF. To this solution, add DIPEA (2-3 equivalents) and stir at room temperature for 10 minutes to neutralize the hydrochloride and deprotonate one of the amino groups.

-

Addition of Fmoc-Cl: In a separate flask, dissolve Fmoc-Cl (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the rhodamine 110 solution while stirring at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of DCM:Methanol (e.g., 95:5 v/v).

-

Workup:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials and the di-Fmoc-substituted byproduct. This is typically achieved by silica gel column chromatography followed by optional reversed-phase high-performance liquid chromatography (RP-HPLC) for higher purity.

Experimental Protocol: Silica Gel Chromatography

Materials:

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hexane

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the sample onto the column.

-

Elution: Elute the column with a gradient of increasing polarity. A typical gradient would start with 100% DCM and gradually increase the percentage of a more polar solvent like ethyl acetate or methanol.

-

Fraction Collection: Collect fractions and monitor by TLC to identify those containing the desired mono-Fmoc product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Experimental Protocol: Reversed-Phase HPLC

For applications requiring very high purity (>98%), RP-HPLC is the preferred final purification step.[1]

Instrumentation and Reagents:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

Procedure:

-

Sample Preparation: Dissolve the product from the silica gel chromatography in a minimal amount of DMF or a mixture of ACN/water.

-

Purification: Inject the sample onto the C18 column. Elute with a linear gradient of mobile phase B over mobile phase A. A typical gradient might be from 5% to 95% B over 30 minutes.[1]

-

Fraction Collection: Monitor the elution at a suitable wavelength (e.g., 254 nm for the Fmoc group and ~490 nm for the rhodamine core) and collect the peak corresponding to this compound.

-

Lyophilization: Freeze-dry the collected fractions to obtain the final product as a solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Molecular Weight | 552.6 g/mol | |

| Purity (Post-Purification) | >98% | |

| Typical Yield | Not explicitly stated in most literature, but solution-phase Fmoc protections often proceed in high yield (70-90%) depending on purification. | General chemical knowledge |

Visualization of Workflows

Synthesis Pathway

Caption: Solution-phase synthesis of this compound.

Purification Workflow

Caption: Purification workflow for this compound.

Conclusion

The synthesis and purification of this compound are critical steps for the development of advanced chemical probes. The protocols outlined in this guide provide a robust framework for obtaining this valuable intermediate with high purity. Careful execution of the reaction and purification steps is essential for achieving optimal results. The provided workflows can be adapted and optimized based on specific laboratory conditions and purity requirements.

References

An In-depth Technical Guide to N-Fmoc Rhodamine 110: Solubility and Stability

This guide provides a comprehensive overview of the solubility and stability of N-Fmoc rhodamine 110, a key fluorescent probe utilized in various biochemical applications. The information is intended for researchers, scientists, and professionals in the field of drug development and diagnostics.

N-(9-Fluorenylmethoxycarbonyl)-rhodamine 110 (N-Fmoc-Rh110) is a mono-protected derivative of the highly fluorescent dye, rhodamine 110. The Fmoc protecting group, widely used in peptide synthesis, allows for the controlled conjugation of rhodamine 110 to other molecules, such as peptides, to create sensitive fluorogenic substrates for enzyme assays[1]. The cleavage of the substrate by a specific enzyme releases the highly fluorescent rhodamine 110, enabling precise quantification of enzyme activity[2].

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C35H24N2O5 | [1] |

| Molecular Weight | 552.6 g/mol | [1][3] |

| Purity | >98% | [3] |

| Appearance | Orange-red solid | [4] |

| Excitation Max (λex) | ~496 nm | [2][4] |

| Emission Max (λem) | ~520 nm | [2][4] |

Solubility Data

The solubility of this compound is a critical parameter for its application in aqueous and organic solvent systems. While specific quantitative solubility data for the N-Fmoc derivative is not extensively published, qualitative information and data for the parent compound, rhodamine 110, provide valuable guidance.

Qualitative and Quantitative Solubility

| Compound | Solvent | Solubility | Notes |

| This compound | Dimethyl sulfoxide (DMSO) | Soluble | - |

| Rhodamine 110 | Dimethyl sulfoxide (DMSO) | ≥5.57 mg/mL[5] | With sonication |

| Rhodamine 110 | Ethanol (EtOH) | ≥2.01 mg/mL[5] | With gentle warming and sonication |

| Rhodamine 110 | Methanol (MeOH) | Soluble[2] | - |

| Rhodamine 110 | Dimethylformamide (DMF) | Soluble[2] | - |

| Rhodamine 110 | Water | Sparingly soluble / Insoluble[2][5] | Aqueous solutions are not recommended for storage for more than one day[2]. |

The presence of the large, hydrophobic Fmoc group on this compound suggests its solubility profile will be similar to or slightly less polar than the parent rhodamine 110, favoring organic solvents like DMSO and DMF.

Stability Profile

The stability of this compound encompasses its shelf-life under recommended storage conditions and its chemical stability, particularly concerning the base-labile Fmoc protecting group.

Storage and Handling

| Parameter | Recommendation | Details |

| Long-term Storage | -20°C[2] | Store under desiccating conditions to protect from moisture[2]. |

| Shipping | Shipped on blue ice | |

| Light Sensitivity | Protect from light | Fluorescent compounds should be protected from light for long-term storage[2][4]. |

| Solid-State Stability | ≥4 years (for Rhodamine 110)[2] | The solid form is highly stable when stored correctly[2]. |

| Solution Stability | Use freshly prepared solutions | Aqueous solutions of the parent rhodamine 110 are not recommended for storage beyond one day[2]. Stock solutions in anhydrous organic solvents like DMSO are more stable but should be stored at -20°C and protected from light. |

Chemical Stability of the Fmoc Group

The fluorenylmethoxycarbonyl (Fmoc) group is a well-characterized amine protecting group known for its stability in acidic conditions and its lability in the presence of base[6][7].

| Condition | Stability | Description |

| Acidic Conditions | Stable | The Fmoc group is resistant to cleavage by acids such as trifluoroacetic acid (TFA)[6]. |

| Basic Conditions | Labile | The Fmoc group is rapidly cleaved by bases, typically secondary amines like piperidine[7]. This property is fundamental to its use in solid-phase peptide synthesis[7][8]. |

| Hydrogenolysis | Susceptible | The Fmoc group can be cleaved under certain hydrogenolysis conditions (e.g., Pd/C, H₂), though it is less reactive than benzyl groups[6]. |

Experimental Protocols

Protocol 1: General Method for Solubility Determination

This protocol outlines a general procedure for determining the solubility of a compound like this compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, water) in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used to aid initial dispersion[5].

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at high speed to pellet the excess, undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution through a 0.2 µm syringe filter.

-

-

Quantification:

-

Prepare a series of dilutions of the clear supernatant with the same solvent.

-

Measure the absorbance of the dilutions using a UV-Vis spectrophotometer at the λmax of rhodamine 110 (~496 nm).

-

Create a standard curve using known concentrations of this compound.

-

Determine the concentration of the saturated solution by comparing its absorbance to the standard curve. This concentration represents the solubility of the compound.

-

Protocol 2: Fmoc Group Deprotection

This protocol describes the standard method for cleaving the Fmoc group, a key reaction related to the chemical stability and application of this compound.

-

Reagent Preparation:

-

Deprotection Reaction:

-

Dissolve the this compound-conjugated substrate (e.g., a peptide) in DMF.

-

Add the 20% piperidine/DMF solution to the reaction vessel.

-

Allow the reaction to proceed at room temperature. The reaction is typically very fast, with a half-life of seconds[7]. For solid-phase synthesis, the reaction is often run for 5-10 minutes and repeated to ensure complete removal[8].

-

-

Monitoring and Work-up:

-

The progress of the deprotection can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct byproduct has a strong UV absorbance.

-

Following cleavage, the resulting product with a free amine can be isolated through standard purification techniques such as precipitation or chromatography.

-

Visualizations

References

- 1. This compound | Benchchem [benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Abcam this compound, 10MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. biotium.com [biotium.com]

- 5. apexbt.com [apexbt.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. BJOC - Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer [beilstein-journals.org]

An In-depth Technical Guide to N-Fmoc Rhodamine 110 as a Fluorogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Fmoc rhodamine 110-based substrates, detailing their mechanism of action, key quantitative characteristics, and applications in enzymatic assays. It serves as a technical resource for professionals in research and drug development.

Core Mechanism of Action

Rhodamine 110 is a highly fluorescent dye belonging to the fluorone dye family.[1] However, when its two primary amino groups are modified, for instance by covalent linkage to peptides or a 9-fluorenylmethoxycarbonyl (Fmoc) group, its fluorescent properties are quenched. This quenching occurs because the modification disrupts the conjugated π-electron system responsible for fluorescence, leading to the formation of a non-fluorescent lactone structure.[2]

The core principle of this compound and related peptide-based substrates lies in the enzymatic cleavage of these modifying groups.[3] Specific enzymes, such as proteases or esterases, recognize and hydrolyze the amide or ester bond linking the quenching group to the rhodamine 110 core. This enzymatic action restores the dye's conjugated system, resulting in a dramatic increase in fluorescence that can be readily measured.[1][3] This "turn-on" mechanism makes these compounds highly sensitive fluorogenic substrates.[4]

There are two main classes of rhodamine 110 substrates:

-

Symmetric (Bis-amide) Substrates: Both amino groups of rhodamine 110 are conjugated to identical peptides.[1] The cleavage of the first peptide bond results in a massive increase in fluorescence (up to 3500-fold).[1] A second cleavage event liberates the free rhodamine 110, causing a further, smaller increase in signal. While highly sensitive, this two-step cleavage can complicate kinetic analysis.[1][5]

-

Asymmetric (Mono-amide) Substrates: One amino group is attached to the target peptide sequence, while the other is blocked with a non-cleavable group like D-proline.[6] This design ensures a single enzymatic cleavage event, simplifying kinetic studies and making them preferable for determining protease kinetics.[1][6]

Data Presentation: Quantitative Properties

The selection of a fluorogenic substrate is critically dependent on its photophysical properties. Rhodamine 110-based assays are favored for their red-shifted spectra compared to coumarin-based substrates (like AMC), which reduces interference from colored compounds in screening libraries.[1][4]

| Property | Rhodamine 110 (Product) | (Ac-DEVD)₂-R110 (Substrate) | Reference |

| Excitation Maximum (λex) | ~497-500 nm | ~496 nm | [5][7][8][9][10] |

| Emission Maximum (λem) | ~520-529 nm | ~520 nm | [1][5][7][8][9][10] |

| Common Laser Line | 488 nm | 488 nm | [9] |

| Common Filter | 525/50 nm | 525/50 nm | [9] |

| Fluorescence Increase | Up to 3500-fold upon first cleavage | N/A | [1] |

| pH Sensitivity | Fluorescence is stable from pH 3-9 | N/A | [11] |

Note: The spectral properties of the mono-amide intermediate are very similar to the final rhodamine 110 product, but with lower fluorescence intensity (approximately 10% of the final product for (Ac-DEVD)-R110).[5]

Applications in Research and Drug Development

The versatility of rhodamine 110 allows for the design of specific substrates for a wide range of enzymes by modifying the attached peptide sequence. This has led to broad applications, particularly in the study of proteases.

-

Apoptosis and Caspase Activity: Caspases are a family of proteases central to the apoptotic pathway.[12] Substrates containing the tetrapeptide sequence DEVD (Asp-Glu-Val-Asp), such as (Z-DEVD)₂-R110 or Ac-DEVD-N'-MC-R110, are widely used to measure the activity of caspase-3, a key executioner caspase.[1][5][13][14][15] These assays are valuable for screening compounds that induce or inhibit apoptosis in drug discovery.[13]

-

Serine Protease Profiling: By attaching specific recognition sequences, rhodamine 110 substrates have been developed for various serine proteases like trypsin, plasmin, and elastase.[3] For example, bis-(CBZ-Ile-Pro-Arg)-rhodamine 110 is an effective substrate for monitoring trypsin activity.[11]

-

High-Throughput Screening (HTS): The high sensitivity and "turn-on" nature of these substrates generate a strong signal-to-noise ratio, making them ideal for HTS campaigns to identify enzyme inhibitors.[4][5] The red-shifted fluorescence minimizes false positives from colored library compounds.[4]

-

Forensic Analysis: A substrate designed with a cleavage site for prostate-specific antigen (PSA) has been developed for the sensitive detection of seminal fluid in forensic contexts.[16]

Experimental Protocols

Below is a generalized protocol for an in vitro enzymatic assay using a rhodamine 110-based substrate. Specific concentrations, volumes, and incubation times should be optimized for the particular enzyme and substrate used.

Objective: To measure the activity of a specific protease (e.g., Caspase-3) in a cell lysate.

Materials:

-

Rhodamine 110-based substrate (e.g., (Ac-DEVD)₂-R110)

-

Cell Lysate containing the enzyme of interest

-

Enzyme Inhibitor (e.g., Ac-DEVD-CHO for Caspase-3) for negative control[5]

-

Free Rhodamine 110 standard for quantification[5]

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Assay Setup:

-

Pipette the cell lysate into the wells of the microplate.

-

For negative controls, pre-incubate a set of lysate samples with the specific enzyme inhibitor.

-

Include wells with assay buffer only (blank) and wells with the Rhodamine 110 standard.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the substrate working solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C), protected from light.[17]

-

-

Data Acquisition:

-

Measure the fluorescence intensity at appropriate time points (kinetic assay) or after a fixed incubation period (endpoint assay).

-

Use an excitation wavelength of ~495 nm and an emission wavelength of ~525 nm.

-

-

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Plot the fluorescence of the Rhodamine 110 standards against their concentrations to create a standard curve.

-

Convert the fluorescence readings from the experimental samples into the concentration of the fluorescent product using the standard curve.

-

Calculate the enzyme activity, typically expressed as the rate of product formation over time.

-

References

- 1. media.iris-biotech.de [media.iris-biotech.de]

- 2. This compound | Benchchem [benchchem.com]

- 3. New class of sensitive and selective fluorogenic substrates for serine proteinases. Amino acid and dipeptide derivatives of rhodamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]

- 5. biotium.com [biotium.com]

- 6. Rhodamine 110 Label - Biosyntan GmbH [biosyntan.de]

- 7. Spectrum [Rhodamine 110] | AAT Bioquest [aatbio.com]

- 8. AAT Bioquest: The spectra of Rhodamine dyes [aatbioquest.blogspot.com]

- 9. Rho 110/Rhodamine 110 FluoroFinder [app.fluorofinder.com]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Rhodamine 110-linked amino acids and peptides as substrates to measure caspase activity upon apoptosis induction in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of rhodamine 110 derivative and caspase-3 substrate for enzyme and cell-based fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-DEVD-N'-morpholinecarbonyl-rhodamine 110: novel caspase-3 fluorogenic substrates for cell-based apoptosis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rhodamine 110–based bis-peptide substrates—Table 10.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 17. researchgate.net [researchgate.net]

Methodological & Application

On-Resin N-Terminal Labeling of Peptides with N-Fmoc Rhodamine 110: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase synthesis of N-terminally labeled peptides using N-Fmoc rhodamine 110. This method allows for the efficient incorporation of the rhodamine 110 fluorophore onto a peptide chain while it is still attached to the solid support, simplifying purification and ensuring specific labeling at the N-terminus.[1] Rhodamine 110 is a valuable fluorescent label for protease assays due to its favorable spectral properties, which result in a high signal-to-noise ratio.[2] The protocol described herein is based on the widely used 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy.[3][4]

Introduction

Fluorescently labeled peptides are indispensable tools in various fields of biological research, including drug discovery, diagnostics, and cellular imaging.[5][6][7] They are crucial for studying peptide-receptor interactions, enzyme activity, and protein localization.[5][7] N-terminal labeling is often the preferred method for incorporating fluorescent dyes as it typically does not interfere with the peptide's biological activity, which is often dictated by its C-terminal sequence or side chains.[7]

The on-resin labeling approach offers significant advantages over solution-phase labeling, including easier purification of the final product and the use of excess reagents to drive the reaction to completion.[1] This protocol details the steps for manual Fmoc-SPPS, N-terminal deprotection, coupling of this compound, and subsequent cleavage and purification of the fluorescently labeled peptide.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade/Specification |

| 2-Chlorotrityl chloride resin | 1% DVB, 100-200 mesh, ~1.0-1.6 mmol/g loading |

| Fmoc-protected amino acids | Synthesis grade |

| This compound | Synthesis grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis grade |

| N,N-Diisopropylethylamine (DIPEA) | Synthesis grade |

| Piperidine | Synthesis grade |

| Dimethylformamide (DMF) | Peptide synthesis grade |

| Dichloromethane (DCM) | Synthesis grade |

| Trifluoroacetic acid (TFA) | Reagent grade |

| Triisopropylsilane (TIS) | Reagent grade |

| Diethyl ether | Anhydrous |

| Acetonitrile (ACN) | HPLC grade |

| Water | HPLC grade |

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol outlines the manual synthesis of a peptide on 2-chlorotrityl chloride resin. The synthesis proceeds from the C-terminus to the N-terminus.

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30-60 minutes in a fritted syringe or reaction vessel.[3]

-

First Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (3 equivalents to resin loading) and DIPEA (7.5 equivalents) in DCM.[3]

-

Add the solution to the swollen resin and agitate for 1-2 hours.

-

To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and mix for 15-30 minutes.[3]

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Subsequent Amino Acid Coupling:

-

Pre-activate the next Fmoc-amino acid (3-6 equivalents) with a coupling agent like DIC (3-6 equivalents) in DMF.[10]

-

Add the activated amino acid solution to the deprotected resin.

-

Add DIPEA (6-12 equivalents) and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 3 and 4 for each amino acid in the peptide sequence.

Protocol 2: On-Resin N-Terminal Labeling with this compound

-

Final Fmoc Deprotection: After coupling the last amino acid, perform the Fmoc deprotection step as described in Protocol 1, step 3, to expose the N-terminal amine.

-

Rhodamine 110 Coupling:

-

Dissolve this compound (1.5-2 equivalents) and a coupling agent such as PyBOP or HCTU (1.5-2 equivalents) in DMF.[8]

-

Add DIPEA (3-4 equivalents) to the solution.

-

Add the activation mixture to the resin and agitate for 4-24 hours at room temperature. The extended reaction time helps to ensure high coupling efficiency, especially for sterically hindered peptides.[1]

-

Monitor the reaction completion using a Kaiser test (the beads should remain colorless).

-

Wash the resin thoroughly with DMF (5x) and DCM (5x).

-

-

Final Fmoc Deprotection (of Rhodamine): Treat the resin with 20% piperidine in DMF as described in Protocol 1, step 3, to remove the Fmoc group from the rhodamine 110 molecule.

-

Final Wash: Wash the resin with DMF (3x), DCM (3x), and methanol (3x) and dry the resin under vacuum.

Protocol 3: Cleavage and Purification

-

Cleavage from Resin:

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether (10-fold volume).[10]

-

Centrifuge the mixture to pellet the peptide and discard the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final rhodamine 110-labeled peptide.

-

Workflow Diagram

Caption: Workflow for the solid-phase synthesis and N-terminal labeling of a peptide with rhodamine 110.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the on-resin synthesis and labeling of peptides with this compound.

| Parameter | Condition / Value | Notes |

| Resin Type | 2-Chlorotrityl Chloride | Suitable for protecting the C-terminal carboxylic acid. |

| Amino Acid Coupling | ||

| Fmoc-Amino Acid | 3-6 equivalents | Excess drives the reaction to completion. |

| Coupling Reagent (e.g., DIC) | 3-6 equivalents | |

| Base (e.g., DIPEA) | 6-12 equivalents | |

| Reaction Time | 1-2 hours | Monitor with Kaiser test. |

| Fmoc Deprotection | ||

| Reagent | 20% Piperidine in DMF | |

| Reaction Time | 5-10 min, repeated once | |

| Rhodamine 110 Coupling | ||

| This compound | 1.5-2 equivalents | |

| Coupling Reagent (e.g., PyBOP) | 1.5-2 equivalents | |

| Base (e.g., DIPEA) | 3-4 equivalents | |

| Reaction Time | 4-24 hours | Longer times may be needed for difficult sequences.[1] |

| Cleavage | ||

| Reagent | TFA/TIS/Water (95:2.5:2.5) | Scavengers (TIS) prevent side reactions. |

| Reaction Time | 2-3 hours | |

| Expected Yield | Variable | Highly dependent on peptide sequence and length. |

| Purity (Post-HPLC) | >95% | Typically achievable with standard RP-HPLC. |

Conclusion

The protocol outlined in this application note provides a robust and efficient method for the synthesis of N-terminally rhodamine 110-labeled peptides. By performing the labeling reaction on the solid support, this method simplifies the overall workflow and facilitates the purification of the final product. This approach is broadly applicable for the generation of fluorescent peptide probes for a wide range of research and development applications.

References

- 1. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodamine 110 Label - Biosyntan GmbH [biosyntan.de]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. chempep.com [chempep.com]

- 5. lubio.ch [lubio.ch]

- 6. Peptide Labeling [sigmaaldrich.com]

- 7. Useful Approaches for Labeling Peptides with Fluorescent Dyes - ..I-PROD-1-CIIProd_153 [bio-itworld.com]

- 8. BJOC - Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer [beilstein-journals.org]

- 9. chem.uci.edu [chem.uci.edu]

- 10. rsc.org [rsc.org]

Application Notes and Protocols for Designing N-Fmoc Rhodamine 110 Substrates for Specific Caspases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central players in the intricate signaling pathways of apoptosis (programmed cell death) and inflammation. Their dysregulation is implicated in a multitude of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Consequently, the development of specific substrates to monitor caspase activity is of paramount importance for basic research and drug discovery. Rhodamine 110 (R110), a highly fluorescent dye, serves as an excellent scaffold for creating sensitive fluorogenic caspase substrates. This document provides detailed application notes and protocols for the design, synthesis, and enzymatic evaluation of N-Fmoc protected rhodamine 110-based caspase substrates, tailored for specificity towards distinct caspase family members.

The core principle behind these substrates lies in the quenching of rhodamine 110's fluorescence upon the covalent attachment of two peptide sequences to its amino groups. Upon cleavage by a specific caspase, the fluorescent rhodamine 110 is released, resulting in a quantifiable increase in fluorescence intensity. The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental in solid-phase peptide synthesis (SPPS), allowing for the precise and controlled assembly of the desired peptide recognition sequence.

Designing for Specificity

The substrate specificity of caspases is primarily determined by the four amino acid residues N-terminal to the cleavage site (P4-P1). The P1 residue is invariably an aspartic acid (Asp). By tailoring the P4-P2 positions, substrates can be designed to be preferentially cleaved by specific caspases.

Table 1: Commonly Targeted Caspase Recognition Sequences

| Target Caspase(s) | Peptide Sequence (P4-P1) | Caspase Class |

| Caspase-1 | (W/Y)EHD | Inflammatory |

| Caspase-2 | VDVAD | Initiator |

| Caspase-3, -7 | DEVD | Executioner |

| Caspase-6 | VEID | Executioner |

| Caspase-8 | (L/I)ETD | Initiator |

| Caspase-9 | LEHD | Initiator |

| Caspase-10 | AEVD | Initiator |

It is crucial to note that while these sequences provide a basis for specificity, a degree of cross-reactivity among caspases often exists.[1] Therefore, empirical testing of any newly designed substrate against a panel of caspases is essential to determine its precise selectivity profile.

Quantitative Data Presentation

The efficacy of a caspase substrate is determined by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies higher affinity. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio.

Table 2: Representative Kinetic Parameters of N-Acyl-Peptide-Fluorogenic Substrates for Various Caspases

| Substrate | Target Caspase | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Ac-DEVD-AMC | Caspase-3 | 10.1 | 1.8 | 178,000 | F-10 |

| Ac-DEVD-AMC | Caspase-7 | 17.2 | 0.3 | 17,400 | F-10 |

| Ac-IETD-AMC | Caspase-8 | 1.3 | 0.04 | 30,800 | F-9 |

| Ac-LEHD-AMC | Caspase-9 | 12.3 | 0.02 | 1,600 | F-9 |

| (Z-DEVD)₂-R110 | Caspase-3 | 9.4 | - | - | F-13 |

| N-Ac-DEVD-N'-MC-R110 | Caspase-3 | 12.5 | 3.2 | 256,000 | F-15, F-18 |

Note: Data for N-Fmoc protected rhodamine 110 substrates is limited in the literature. The table presents data for closely related N-Acyl-protected substrates to provide a comparative overview. AMC = 7-amino-4-methylcoumarin, R110 = Rhodamine 110, Z = Carboxybenzyl, MC = Morpholinecarbonyl. The two-step cleavage mechanism of bis-amide R110 substrates complicates the determination of a single kcat value.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of N-Fmoc-Peptide-Rhodamine 110 Substrates

This protocol outlines a general procedure for the synthesis of a bis-substituted N-Fmoc-tetrapeptide-rhodamine 110 substrate using solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Fmoc-protected amino acids

-

Rhodamine 110

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

DDI water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (P1 - Asp):

-

Activate Fmoc-Asp(OtBu)-OH (3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Wash the resin with DMF and DCM. Confirm coupling using a qualitative ninhydrin test.

-

-

Peptide Chain Elongation (P2, P3, P4): Repeat the deprotection and coupling steps for the subsequent Fmoc-protected amino acids in the desired sequence.

-

Rhodamine 110 Coupling:

-

After the final Fmoc deprotection of the P4 residue, wash the resin extensively.

-

Dissolve Rhodamine 110 (2 equivalents) and HOBt (2 eq.) in DMF. Add DIC (2 eq.) to activate the carboxyl groups of the rhodamine.

-

Add the activated rhodamine 110 solution to the resin and shake overnight. This step couples the peptide-resin to one of the amino groups of rhodamine 110.

-

To synthesize the bis-amide, a second equivalent of the same peptide needs to be coupled to the other amino group of rhodamine 110. This can be achieved by repeating the entire peptide synthesis on the rhodamine-mono-substituted resin. A more straightforward approach for symmetric bis-amides is to couple the fully synthesized and cleaved peptide to rhodamine 110 in solution phase.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.[2]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide-rhodamine 110 conjugate by adding cold diethyl ether.

-

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Protocol 2: Enzymatic Assay for Caspase Activity and Kinetic Parameter Determination

This protocol describes the determination of Km and kcat for a newly synthesized N-Fmoc-peptide-rhodamine 110 substrate.

Materials:

-

Purified, active recombinant caspases

-

Synthesized N-Fmoc-peptide-rhodamine 110 substrate

-

Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2.

-

96-well black microplates, flat bottom

-

Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm)

Procedure:

-

Substrate Preparation: Prepare a stock solution of the N-Fmoc-peptide-rhodamine 110 substrate in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Enzyme Preparation: Dilute the active caspase in cold assay buffer to a final concentration that will result in a linear rate of fluorescence increase over the measurement period (typically in the low nanomolar range). The optimal concentration should be determined empirically.

-

Assay Setup:

-

In a 96-well plate, add 50 µL of each substrate dilution in triplicate.

-

Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

-

Include a "no substrate" control with the enzyme to measure any intrinsic fluorescence from the enzyme preparation.

-

-

Initiate the Reaction: Add 50 µL of the diluted enzyme solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Subtract the background fluorescence (from the "no enzyme" controls) from the corresponding experimental wells.

-

Determine the initial reaction velocity (V₀) for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Convert the fluorescence units to moles of product using a standard curve generated with free rhodamine 110.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Km and Vmax.

-

-

Calculate kcat: Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.

-

Determine Catalytic Efficiency: Calculate the catalytic efficiency as kcat/Km.

Mandatory Visualizations

Caption: Overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.

Caption: Two-step enzymatic cleavage of a bis-amide rhodamine 110 substrate by a caspase.

Caption: Experimental workflow for the synthesis, purification, and kinetic evaluation of caspase substrates.

References

Application Notes and Protocols for N-Fmoc Rhodamine 110 in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc rhodamine 110 serves as a key component in the synthesis of highly sensitive fluorogenic substrates for detecting enzymatic activity in live cells. Rhodamine 110 is a bright and photostable green fluorescent dye.[1] The attachment of two N-Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups renders the rhodamine 110 molecule non-fluorescent and cell-permeable. The core principle of its application lies in the enzymatic cleavage of specific substrates conjugated to the rhodamine 110 backbone. This cleavage event liberates the highly fluorescent rhodamine 110, leading to a significant increase in fluorescence intensity that can be monitored using fluorescence microscopy.

This document provides detailed application notes and protocols for the use of this compound-derived probes in live-cell imaging, with a primary focus on the detection of caspase-3 activity, a key biomarker for apoptosis.

Principle of Detection

Rhodamine 110-based fluorogenic substrates are designed to be initially non-fluorescent. This is achieved by attaching quenching groups to the amino groups of the rhodamine 110 core. For instance, in the case of caspase-3 detection, the peptide sequence DEVD (Asp-Glu-Val-Asp) is conjugated to rhodamine 110.[2] In the uncleaved state, the substrate is unable to fluoresce. Upon the activation of caspase-3 during apoptosis, the enzyme recognizes and cleaves the DEVD peptide sequence. This releases the free rhodamine 110, which is highly fluorescent, providing a direct and quantifiable measure of caspase-3 activity within the cell.[1]

Applications in Live-Cell Imaging

The primary application of this compound-derived probes in live-cell imaging is the real-time monitoring of enzymatic activity. The most prominent example is the detection of apoptosis through the measurement of caspase-3 and -7 activity.[3] This is crucial for:

-

Drug Discovery: Screening compound libraries for potential inducers or inhibitors of apoptosis.

-

Cancer Research: Studying the efficacy of anti-cancer therapies that aim to induce apoptosis in tumor cells.

-

Neurodegenerative Disease Research: Investigating the role of apoptosis in neuronal cell death.

-

Toxicology: Assessing the cytotoxic effects of various substances on cells.

Beyond apoptosis, rhodamine 110-based substrates can be designed to detect the activity of other proteases by modifying the conjugated peptide sequence.

Quantitative Data

The following tables summarize key quantitative data for rhodamine 110 and its derivatives, which are essential for designing and interpreting live-cell imaging experiments.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~497 nm | [4] |

| Emission Wavelength (λem) | ~520 nm | [4] |

| Molar Extinction Coefficient (ε) | 8.3 x 10^4 M⁻¹cm⁻¹ (for a derivative) | [5] |

| Fluorescence Quantum Yield (Φ) | 0.88 | [6] |

Table 1: Photophysical Properties of Rhodamine 110 and its Derivatives.

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Caspase-3 | ubiquitin-rhodamine110-glycine | 1.5 | 0.53 | 3.5 x 10⁵ | [7] |

| UCH-L3 | ubiquitin-rhodamine110-glycine | 0.034 | 4.72 | 1.4 x 10⁸ | [7] |

Table 2: Kinetic Constants for Rhodamine 110-Based Substrates.

Signaling Pathway: Caspase-3 Activation in Apoptosis

The activation of caspase-3 is a central event in the apoptotic signaling cascade. It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3, which then cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[8]

Caption: Caspase-3 activation pathway in apoptosis.

Experimental Workflow for Live-Cell Imaging

The following diagram outlines a typical workflow for a live-cell imaging experiment using a rhodamine 110-based fluorogenic substrate to detect caspase-3 activity.

Caption: Experimental workflow for live-cell imaging.

Detailed Experimental Protocols

Protocol 1: Detection of Caspase-3 Activity in Adherent Cells

This protocol provides a general guideline for using a rhodamine 110-based caspase-3 substrate (e.g., a DEVD-R110 probe) for live-cell imaging of apoptosis in adherent cells.

Materials:

-

Adherent cells of interest

-

Appropriate cell culture medium

-

Black, clear-bottom 96-well microplate suitable for fluorescence microscopy

-

Rhodamine 110-based caspase-3 substrate

-

An apoptosis-inducing agent (e.g., staurosporine, etoposide) as a positive control

-

A pan-caspase inhibitor (e.g., Z-VAD-FMK) as a negative control

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging medium

-

Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP channel) and an environmental chamber.

Procedure:

-

Cell Seeding:

-

Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in 50-70% confluency at the time of imaging.

-

Incubate the cells in a CO2 incubator at 37°C for 24-48 hours to allow for attachment.

-

-

Induction of Apoptosis:

-

Prepare working solutions of your test compound and controls (positive and negative) in a live-cell imaging medium.

-

Remove the culture medium from the wells and wash once with PBS.

-

Add the medium containing the test compounds and controls to the respective wells. Include an untreated control well.

-

Incubate the plate for the desired period to induce apoptosis (this will vary depending on the compound and cell type, typically 4-24 hours).

-

-

Probe Loading:

-

Prepare a stock solution of the rhodamine 110-based caspase-3 substrate in DMSO.

-

Dilute the stock solution in a live-cell imaging medium to the final working concentration (typically in the range of 1-10 µM; this should be optimized for your specific probe and cell line).

-

Remove the medium containing the test compounds from the wells.

-

Add the probe-containing medium to all wells.

-

-

Incubation:

-

Incubate the plate in a CO2 incubator at 37°C for 30-60 minutes to allow for probe uptake and cleavage by activated caspases.

-

-

Live-Cell Imaging:

-

Place the plate in the fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2).

-

Acquire images using a filter set appropriate for rhodamine 110 (Excitation: ~490 nm, Emission: ~520 nm).

-

Acquire images at multiple time points to monitor the kinetics of apoptosis.

-

-

Image Analysis:

-

Use image analysis software to quantify the fluorescence intensity in each well or on a single-cell basis.

-

The increase in green fluorescence is proportional to the level of caspase-3 activity.

-

Protocol 2: Preparation of this compound for Peptide Synthesis

The commercially available this compound is typically used as a starting material for solid-phase peptide synthesis to create custom fluorogenic substrates. The Fmoc groups protect the amino functionalities of rhodamine 110, allowing for the selective coupling of amino acids to build a desired peptide sequence. The final deprotection steps of the peptide synthesis will also remove the Fmoc groups from the rhodamine 110, generating the fluorogenic substrate. The synthesis of such probes is a complex process that requires expertise in organic chemistry and peptide synthesis.[9]

Conclusion

This compound is a valuable tool for the development of fluorogenic probes for live-cell imaging. Its application in detecting caspase-3 activity has significantly contributed to our understanding of apoptosis and has become a standard method in drug discovery and cell biology research. The protocols and data provided here serve as a comprehensive guide for researchers to effectively utilize this technology in their experimental setups.

References

- 1. Rhodamines and Rhodamine Derivatives | AAT Bioquest [aatbio.com]

- 2. Design and synthesis of rhodamine 110 derivative and caspase-3 substrate for enzyme and cell-based fluorescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Caspase 3 - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for High-Throughput Screening Assays Using N-Fmoc Rhodamine 110 Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. Fluorescent assays are particularly well-suited for HTS due to their high sensitivity, broad dynamic range, and amenability to automation. Rhodamine 110-based substrates have emerged as a powerful tool for the HTS of various enzyme classes, most notably proteases such as caspases and deubiquitinases (DUBs).

The core principle of these assays lies in the fluorogenic nature of the rhodamine 110 (R110) scaffold. When conjugated to a peptide or other molecular recognition motif, the fluorescence of R110 is quenched. Enzymatic cleavage of the substrate liberates the highly fluorescent R110, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity. The use of N-9-fluorenylmethoxycarbonyl (Fmoc) protected rhodamine 110 is advantageous in the synthesis of these substrates, allowing for controlled and specific conjugation to peptides. This document provides detailed application notes and protocols for utilizing N-Fmoc rhodamine 110-derived substrates in HTS campaigns.

Principle of the Assay

Rhodamine 110 is a highly fluorescent dye. In its free form, it exhibits strong fluorescence with excitation and emission maxima typically around 490 nm and 520 nm, respectively.[1] When one or both of its amino groups are conjugated to a peptide or ubiquitin molecule, the dye's fluorescence is significantly quenched. This quenching is due to the formation of a non-fluorescent, di-substituted rhodamine derivative.[2]

Enzymatic activity, such as that of a caspase or a DUB, cleaves the amide bond between the rhodamine 110 moiety and the recognition sequence. This cleavage releases a mono-substituted or the free, unsubstituted rhodamine 110, both of which are highly fluorescent.[2][3] The resulting increase in fluorescence can be monitored over time using a fluorescence plate reader, providing a direct measure of the enzyme's catalytic activity. This "turn-on" fluorescence signal provides a robust and sensitive method for HTS, allowing for the identification of both inhibitors and activators of the target enzyme.

Applications in Drug Discovery

The versatility of rhodamine 110-based substrates allows for their application in screening for modulators of a wide range of enzymes. Key application areas include:

-

Apoptosis Research: Caspases are a family of proteases that play a central role in the execution of apoptosis, or programmed cell death. Dysregulation of apoptosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. Rhodamine 110 conjugated to caspase-specific peptide sequences, such as (Ac-DEVD)2-R110 for caspase-3, are widely used to screen for compounds that modulate caspase activity.[4]

-

Ubiquitin Pathway Research: Deubiquitinating enzymes (DUBs) are proteases that remove ubiquitin from substrate proteins, thereby regulating a vast array of cellular processes, including protein degradation, DNA repair, and signal transduction. The ubiquitin-proteasome system is a major target for drug discovery, particularly in oncology. Substrates such as Ubiquitin-Rhodamine 110 (Ub-Rho110) are employed to identify inhibitors of specific DUBs.[2]

-

General Protease Screening: The rhodamine 110 platform can be adapted to screen for inhibitors of other proteases by conjugating the fluorophore to the appropriate peptide recognition sequence.

Data Presentation: Quantitative Analysis of HTS Assays

A critical aspect of HTS is the rigorous quantitative assessment of assay performance and compound potency. Key parameters include the Z'-factor for assay quality control and the IC50 value for quantifying inhibitor potency.

Table 1: HTS Assay Quality Control Parameters

| Parameter | Formula | Acceptance Criteria | Reference |

| Z'-Factor | 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| | Z' ≥ 0.5: Excellent assay0 < Z' < 0.5: Marginal assayZ' < 0: Unacceptable assay | [5][6] |

Where σ_p and μ_p are the standard deviation and mean of the positive control (uninhibited enzyme), and σ_n and μ_n are the standard deviation and mean of the negative control (fully inhibited enzyme or no enzyme).

Table 2: Example IC50 Values of P-glycoprotein Inhibitors Determined by Rhodamine 123 Accumulation Assay

| Inhibitor | IC50 (µM) |

| Elacridar | 0.05 |

| Cyclosporin A | 0.5 |

| Verapamil | 6.8 |

| Quinidine | 1.8 |

| Nifedipine | 12.3 |

| Nitrendipine | 250.5 |

| Felodipine | 8.3 |

Data adapted from a study on P-glycoprotein inhibitory potential using a rhodamine-based accumulation assay.[7][8]

Table 3: Kinetic Constants for Deubiquitinating Enzymes with Ubiquitin-Rhodamine110-Glycine

| Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| USP2 (catalytic domain) | 1.5 | 0.53 | 3.5 x 10⁵ |

| UCH-L3 | 0.034 | 4.72 | 1.4 x 10⁸ |

Data from a study developing a sensitive fluorescence intensity assay for deubiquitinating proteases.[9]

Experimental Protocols

The following are generalized protocols for performing HTS assays using rhodamine 110-based substrates. These should be optimized for the specific enzyme and compound library being screened.

Protocol 1: HTS Assay for Caspase-3 Inhibitors using (Ac-DEVD)₂-R110

Materials:

-

Recombinant human Caspase-3

-

(Ac-DEVD)₂-R110 substrate

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS

-

Test compounds dissolved in DMSO

-

Positive Control: DMSO (or vehicle)

-

Negative Control: A known potent caspase-3 inhibitor (e.g., Ac-DEVD-CHO)

-

Black, low-volume 384-well assay plates

-

Fluorescence plate reader with excitation at ~490 nm and emission at ~520 nm

Procedure:

-

Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of test compounds, positive controls (DMSO), and negative controls to the 384-well assay plates.

-

Enzyme Preparation: Prepare a working solution of Caspase-3 in cold assay buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay (typically in the low nanomolar range).

-

Enzyme Addition: Add 10 µL of the Caspase-3 solution to each well of the assay plate containing the compounds.

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

-

Substrate Preparation: Prepare a working solution of (Ac-DEVD)₂-R110 in assay buffer. The final concentration should be at or near the K_m of the enzyme for the substrate (typically in the low micromolar range).

-

Reaction Initiation: Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final assay volume is 20 µL.

-

Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Monitor the increase in fluorescence intensity kinetically over 30-60 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C and then read the fluorescence.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the data to the positive (100% activity) and negative (0% activity) controls.

-

Calculate the percent inhibition for each test compound.

-

Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the sample population).

-

For confirmed hits, perform dose-response experiments to determine the IC50 value.

-

Protocol 2: HTS Assay for Deubiquitinase (DUB) Inhibitors using Ubiquitin-Rhodamine 110

Materials:

-

Recombinant DUB of interest

-

Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

-

DUB Assay Buffer: 50 mM Tris-HCl, pH 7.6, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

-

Test compounds dissolved in DMSO

-

Positive Control: DMSO (or vehicle)

-

Negative Control: A known potent inhibitor for the DUB of interest (if available) or no enzyme control.

-

Black, low-volume 384-well assay plates

-

Fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm[2]

Procedure:

-

Compound Plating: As described in Protocol 1.

-

Enzyme Preparation: Prepare a working solution of the DUB in cold DUB assay buffer. The optimal concentration will vary depending on the specific DUB and should be determined empirically (often in the picomolar to low nanomolar range for highly active DUBs).[9]

-

Enzyme Addition: Add 10 µL of the DUB solution to each well.

-

Pre-incubation: Incubate for 15-30 minutes at room temperature.

-

Substrate Preparation: Prepare a working solution of Ub-Rho110 in DUB assay buffer. A typical concentration is 100 nM.[9]

-

Reaction Initiation: Add 10 µL of the Ub-Rho110 solution to each well.

-

Signal Detection: Monitor fluorescence kinetically or as an endpoint as described in Protocol 1.

-

Data Analysis: Follow the data analysis steps outlined in Protocol 1.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways in which caspases and deubiquitinases, the primary targets for rhodamine 110-based HTS assays, play crucial roles.

Caption: Caspase signaling pathways leading to apoptosis.

Caption: The role of DUBs in the ubiquitin-proteasome pathway.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify enzyme inhibitors.

Caption: High-throughput screening workflow for inhibitor discovery.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. biotium.com [biotium.com]